molecular formula C17H20ClN3O2S B2760563 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1241263-58-0

5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2760563
CAS RN: 1241263-58-0
M. Wt: 365.88
InChI Key: CKTHUGSFEPTUQG-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative with potential antineoplastic activity. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs) and is used to treat certain types of cancer.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of several tyrosine kinases, including Bcr-Abl, c-Kit, and PDGFR. These kinases play a role in the development and progression of certain types of cancer, including CML and GISTs. By inhibiting these kinases, 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide include the inhibition of several tyrosine kinases, as well as the inhibition of cell growth and proliferation in certain types of cancer cells. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which is essential for their activity. This results in the inhibition of their activity and subsequent inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide for lab experiments include its ability to inhibit the activity of several tyrosine kinases, as well as its potential as an antineoplastic agent. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide. These include the investigation of its potential as a treatment for other types of cancer, as well as the development of new and more effective derivatives. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylphenol in the presence of potassium carbonate to form the corresponding ether. This ether is then reacted with 1-bromo-4-chlorobutane in the presence of potassium carbonate to form the corresponding butyl ether. The final step involves the reaction of the butyl ether with 2-(methylsulfanyl)pyrimidine-4-carboxamide in the presence of cesium carbonate to form the desired product.

Scientific Research Applications

5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an antineoplastic agent. It has been shown to inhibit the activity of several tyrosine kinases, including Bcr-Abl, c-Kit, and PDGFR. These kinases play a role in the development and progression of certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). As a result, 5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has been approved by the FDA for the treatment of CML and GISTs.

properties

IUPAC Name

5-chloro-N-[4-(4-methylphenoxy)butyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-12-5-7-13(8-6-12)23-10-4-3-9-19-16(22)15-14(18)11-20-17(21-15)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTHUGSFEPTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCNC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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